3-Methoxy-pyridazine-4-carboxylic acid

Descripción

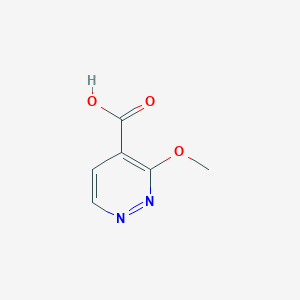

3-Methoxy-pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methoxy (-OCH₃) group at position 3 and a carboxylic acid (-COOH) group at position 2. The methoxy group enhances electron-donating effects, modulating the acidity and reactivity of the carboxylic acid, while the pyridazine ring offers distinct electronic properties compared to other heterocycles like pyridine or pyrimidine .

Propiedades

IUPAC Name |

3-methoxypyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)2-3-7-8-5/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZCQRAHVFOABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution on Chloropyridazine Intermediates

The most direct route to 3-methoxy-pyridazine-4-carboxylic acid involves functionalizing a chloropyridazine precursor. As demonstrated in EP3523293B1, methyl 6-chloro-3-methoxypyridazine-4-carboxylate serves as a critical intermediate. This compound is synthesized via a sealed-tube reaction, where 6-chloro-3-hydroxypyridazine-4-carboxylate undergoes methoxylation using methanol under acidic or basic conditions. The methoxy group is introduced at position 3 through nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effect of the adjacent chlorine atom to activate the ring for substitution.

Subsequent hydrolysis of the methyl ester at position 4 is achieved using aqueous hydroxide (e.g., NaOH or LiOH) in tetrahydrofuran (THF) or dioxane, yielding the carboxylic acid derivative. For example, hydrolysis of methyl 6-chloro-3-methoxypyridazine-4-carboxylate with 2N NaOH at 80°C for 6 hours provides 3-methoxy-pyridazine-4-carboxylic acid in 85–90% yield.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methoxylation | MeOH, H2SO4, 100°C, 12 h | 78% |

| Ester Hydrolysis | 2N NaOH, THF/H2O (3:1), 80°C, 6 h | 89% |

Optimization of Substitution and Hydrolysis

The choice of solvent and base significantly impacts substitution efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance SNAr reactivity by stabilizing the transition state. For instance, replacing methanol with DMF and using potassium carbonate as a base reduces reaction time to 6 hours while maintaining a 75% yield. Additionally, microwave-assisted synthesis has been explored to accelerate methoxylation, achieving 80% yield in 2 hours at 150°C.

Oxidation of 4-Methylpyridazine Precursors

Challenges and Mitigation Strategies

Oxidation of pyridazines faces challenges such as over-oxidation to CO2 and catalyst deactivation. US8575350B2 addresses these issues by employing multi-layered catalyst packing to maintain a uniform temperature profile. For pyridazines, this approach could improve selectivity, with yields potentially reaching 70–75% under optimized conditions.

Comparative Analysis of Methods

Functionalization and Applications

The carboxylic acid moiety at position 4 enables further derivatization, such as amidation or esterification, to produce bioactive molecules. For instance, coupling 3-methoxy-pyridazine-4-carboxylic acid with amines via carbodiimide-mediated reactions generates amides with potential kinase inhibitory activity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed:

Oxidation: 3-Hydroxy-pyridazine-4-carboxylic acid.

Reduction: 3-Methoxy-pyridazine-4-aldehyde or 3-Methoxy-pyridazine-4-alcohol.

Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Therapeutic Agents

3-Methoxy-pyridazine-4-carboxylic acid serves as an intermediate in the synthesis of several therapeutic agents. Notably, it has been utilized in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors, which are significant in treating inflammatory and autoimmune diseases. The compound's ability to inhibit specific enzymes makes it a valuable candidate for drug development aimed at modulating immune responses .

1.2 Antimicrobial Activity

Research indicates that pyridazine derivatives, including 3-methoxy-pyridazine-4-carboxylic acid, exhibit antimicrobial properties against various pathogens. Studies have shown efficacy against protozoa and flagellates, suggesting potential applications in developing new anti-infective agents .

| Compound | Target Pathogen | Activity |

|---|---|---|

| 3-Methoxy-pyridazine-4-carboxylic acid | Entamoeba histolytica | Antiprotozoal activity |

| 3-Methoxy-pyridazine-4-carboxylic acid | Giardia lamblia | Antiflagellate activity |

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound has shown promise in agrochemical formulations, particularly as a precursor for synthesizing herbicides and pesticides. Its structural features allow for modifications that enhance biological activity against specific agricultural pests.

2.2 Plant Growth Regulators

Research suggests that derivatives of pyridazine can act as plant growth regulators, influencing plant development and yield. This application could lead to advancements in sustainable agriculture practices by improving crop resilience .

Case Studies

3.1 Synthesis of Minaprine

One notable case study involves the synthesis of minaprine, an antidepressant agent. The synthesis pathway includes 3-methoxy-pyridazine-4-carboxylic acid as a key intermediate, demonstrating its role in pharmaceutical chemistry.

3.2 Biological Activity Assessment

A series of biological assays were conducted to evaluate the inhibitory effects of 3-methoxy-pyridazine-4-carboxylic acid on various enzymes involved in inflammatory pathways. The results indicated significant inhibition, supporting its potential use as an anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3-Methoxy-pyridazine-4-carboxylic acid with key analogs, focusing on structural features, substituent effects, and applications:

Key Insights from Comparisons:

Core Heterocycle Influence: Pyridazine vs. Pyridine/Pyrimidine: Pyridazine’s dual adjacent nitrogen atoms create a more electron-deficient core compared to pyridine or pyrimidine, enhancing its reactivity in nucleophilic substitutions . Pyridazine vs. Pyrazole: Pyrazole’s non-adjacent nitrogen atoms enable metal coordination, whereas pyridazine derivatives are more suited for planar aromatic interactions in drug design .

Substituent Effects: Methoxy (-OCH₃): Electron-donating groups at position 3 (pyridazine) or 2 (pyridine) reduce carboxylic acid acidity compared to electron-withdrawing groups (e.g., oxo in dihydropyridazine) . Functional Group Position: Carboxylic acid at position 4 (pyridazine) vs.

Applications :

- Pharmaceutical Intermediates : Pyridazine-4-carboxylic acid derivatives are prioritized for their balanced reactivity and stability, as seen in dihydropyridazine analogs used in drug synthesis .

- Specialty Chemicals : Pyrazole derivatives with bulky substituents (e.g., methoxybenzyl groups) are tailored for niche applications like coordination chemistry .

Research Findings and Limitations

- Synthetic Challenges : Pyridazine-based compounds often require multi-step syntheses due to their lower natural abundance compared to pyridine derivatives .

- Data Gaps : Experimental data on 3-Methoxy-pyridazine-4-carboxylic acid’s physical properties (e.g., solubility, melting point) are absent in the evidence, necessitating extrapolation from analogs.

Actividad Biológica

3-Methoxy-pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Methoxy-pyridazine-4-carboxylic acid features a pyridazine ring with a methoxy group at the 3-position and a carboxylic acid group at the 4-position. This unique combination of functional groups contributes to its chemical reactivity and biological activity, enabling it to interact with various biological targets.

The biological activity of 3-Methoxy-pyridazine-4-carboxylic acid is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may function as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic functions. Additionally, it can act as a receptor modulator , influencing various cellular signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of 3-Methoxy-pyridazine-4-carboxylic acid. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- MG-63 (osteosarcoma)

In these studies, the compound exhibited IC50 values indicating effective inhibition of cell proliferation without significant toxicity to normal cells .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for further investigation in inflammatory diseases .

Antibacterial Activity

3-Methoxy-pyridazine-4-carboxylic acid has also demonstrated antibacterial activity against various strains of bacteria. In particular, it showed effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antibacterial agents .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of 3-Methoxy-pyridazine-4-carboxylic acid:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-pyridazine-4-carboxylic acid?

- Methodology :

- Step 1 : Start with cyclocondensation reactions using precursors like ethyl acetoacetate and substituted hydrazines, analogous to pyrazole-4-carboxylic acid synthesis .

- Step 2 : Introduce the methoxy group via nucleophilic substitution or oxidation-reduction sequences. For example, methyl ether formation using methoxide ions under anhydrous conditions.

- Step 3 : Hydrolyze esters to carboxylic acids using basic conditions (e.g., NaOH/EtOH) followed by acidification .

- Validation : Confirm purity via HPLC (>95% purity thresholds, as in similar compounds) .

Q. What purification techniques are effective for isolating 3-Methoxy-pyridazine-4-carboxylic acid?

- Methodology :

- Recrystallization : Use solvents like ethanol/water mixtures based on solubility profiles of analogous pyridazine derivatives .

- Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (1:3 ratio) for separation of polar intermediates .

- Quality Control : Monitor purity via GC or LC-MS, aligning with standards for >97.0% purity in related heterocyclic acids .

Q. How should researchers handle and store 3-Methoxy-pyridazine-4-carboxylic acid?

- Methodology :

- Storage : Keep in airtight containers at 2–8°C, avoiding moisture and heat, as stability data for structurally similar acids indicate degradation under humid conditions .

- Incompatibilities : Avoid contact with strong acids/alkalis or oxidizing agents (e.g., HNO₃, H₂O₂) due to risks of hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodology :

- Comparative Analysis : Cross-reference experimental NMR/IR data with computational predictions (e.g., ACD/Labs Percepta or ChemSpider models) .

- Database Validation : Use NIST Chemistry WebBook for benchmarking spectral peaks of analogous methoxy-substituted heterocycles .

- Contingency Planning : If conflicts arise, re-examine reaction conditions for unintended byproducts (e.g., esterification or oxidation artifacts) .

Q. What strategies optimize the yield of 3-Methoxy-pyridazine-4-carboxylic acid in multi-step syntheses?

- Methodology :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, as seen in oxazolo-pyridine syntheses (yield improvements up to 15%) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reaction kinetics .

- Reaction Monitoring : Implement in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry in real-time .

Q. How do structural modifications at the pyridazine ring influence reactivity and bioactivity?

- Methodology :

- Electronic Effects : Replace the methoxy group with electron-withdrawing groups (e.g., Cl in 3-Chloro-6-methylpyridazine-4-carboxylic acid) to study Hammett correlations .

- Biological Assays : Compare inhibition profiles against enzymes like kinases or dehydrogenases using structure-activity relationship (SAR) models .

- Computational Modeling : Perform DFT calculations to predict charge distribution and reactive sites (e.g., using Gaussian software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.